
Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Substituents: The bromine and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and cost-effective catalysts, such as Amberlyst-70, can enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Trifluoromethylation: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Cycloaddition: Copper (I) or ruthenium (II) catalysts for (3+2) cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9BrF3NO3 |
|---|---|
Molekulargewicht |
364.11 g/mol |
IUPAC-Name |
ethyl 5-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-20-12(19)10-6-11(21-18-10)7-3-8(13(15,16)17)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GIEVVHHZBXOGLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)

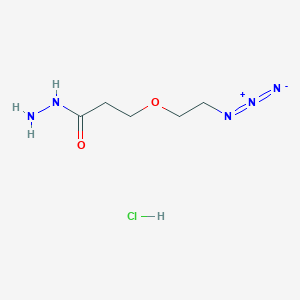
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
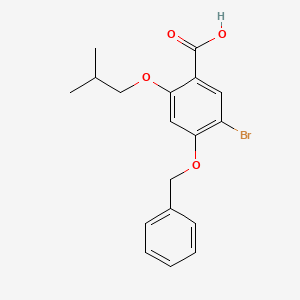

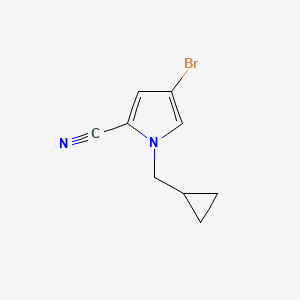

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
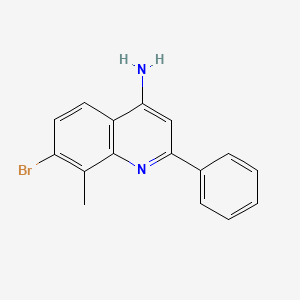
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
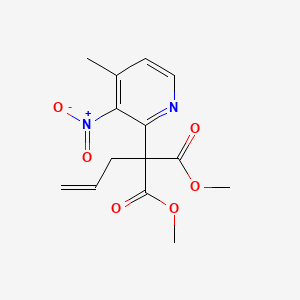
![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
